Magnesium vanadium oxide (MgV2O6) is an inorganic compound with the molecular formula Mg2O7V2-10 . It is also known by other names such as Magnesium vanadate and Magnesium divanadium hexaoxide . The compound has a molecular weight of 262.49 g/mol . It is a promising anode material for magnesium ion rechargeable batteries .
MgV2O6 can be synthesized via a solid-state reaction by multistep-firing stoichiometric mixtures of MgO and V2O5 powder under an air atmosphere . Another study reported the synthesis of magnesium vanadium oxide materials using a simple preparation route .
The structure of MgV2O6 consists of Mg2+ lying at a site of 2/m symmetry octahedrally coordinated to oxygen atoms . The remaining atoms lie in crystallographic mirror planes with the V ion coordinated to six oxygen atoms . The structural characterization of the synthesized materials was performed using XRD and vibrational spectroscopy techniques (FTIR and Raman spectroscopy) .
The electrochemical behavior of MgV2O6 materials, observed by cyclic voltammetry, was further explained by BVS calculations . Sluggish Mg2+ ion kinetics in MgV2O6 was shown as a result of poor electronic and ionic wiring . The complex redox behavior of the studied materials is dependent on phase composition and metal ion inserted/deinserted into/from the material .
MgV2O6 has a molecular weight of 262.49 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 0 . The exact mass is 261.822401 g/mol and the monoisotopic mass is 261.822401 g/mol . The topological polar surface area is 7 Ų . The heavy atom count is 11 .
Magnesium vanadium oxide is sourced from the reaction between magnesium oxide and vanadium pentoxide. It falls under the category of transition metal oxides, specifically those involving vanadium, which are known for their versatile electronic and ionic conduction properties. The compound is often synthesized in laboratory settings for research purposes and is identified by its CAS number 13573-13-2 .
Magnesium vanadium oxide can be synthesized through several methods, including:
The choice of synthesis method can significantly influence the physical properties of magnesium vanadium oxide, such as its crystallinity and electrochemical performance. Research indicates that variations in synthesis conditions can lead to different phases of the material, affecting its application in energy storage technologies .
Magnesium vanadium oxide crystallizes in a monoclinic structure, characterized by its unique arrangement of magnesium and vanadium ions within an octahedral coordination environment. The molecular weight of magnesium vanadium oxide is approximately 262.49 g/mol.
Magnesium vanadium oxide participates in several important chemical reactions:
The primary mechanism through which magnesium vanadium oxide operates is via the intercalation of magnesium ions into its layered structure during charge cycles in rechargeable batteries. This process involves:
This reversible process is fundamental to the electrochemical performance of magnesium ion batteries, where magnesium vanadium oxide serves as a cathode material .
While the term "biochemical pathways" typically refers to biological processes, in this context, it relates to the electrochemical pathways involved during charge-discharge cycles. The redox reactions associated with these processes are critical for energy storage applications.
Relevant analyses such as thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) have been employed to characterize these properties further .
Magnesium vanadium oxide has significant scientific uses, particularly in:
The ongoing development in materials science continues to highlight magnesium vanadium oxide's potential across various technological applications, especially within energy storage systems .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3